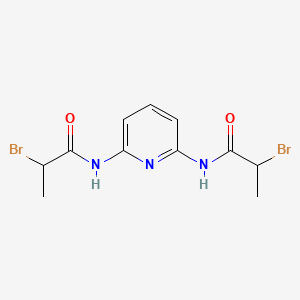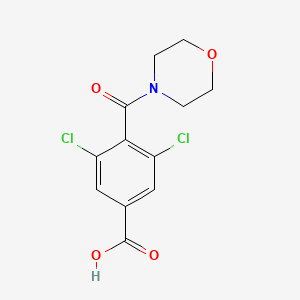
3,5-Dichloro-4-(morpholine-4-carbonyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-4-(morpholine-4-carbonyl)benzoic acid is a chemical compound known for its unique structure and versatile applications. It features a benzoic acid core substituted with two chlorine atoms at the 3 and 5 positions and a morpholine-4-carbonyl group at the 4 position. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-(morpholine-4-carbonyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichlorobenzoic acid.
Formation of the Amide Bond: The carboxylic acid group of 3,5-dichlorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate is then reacted with morpholine to form the morpholine-4-carbonyl derivative.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3,5-Dichloro-4-(morpholine-4-carbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Amide Bond Formation: The carboxylic acid group can form amide bonds with amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Amide Bond Formation: Coupling reagents like DCC and catalysts like DMAP are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the chlorine atoms.
Amide Bond Formation: Various amide derivatives depending on the amine used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
科学的研究の応用
3,5-Dichloro-4-(morpholine-4-carbonyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3,5-Dichloro-4-(morpholine-4-carbonyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3,5-Dichlorobenzoic acid: Lacks the morpholine-4-carbonyl group, making it less versatile in forming amide bonds.
4-(Morpholine-4-carbonyl)benzoic acid: Lacks the chlorine substituents, affecting its reactivity and properties.
3,5-Dichloro-4-(morpholine-4-carbonyl)phenylboronic acid: Contains a boronic acid group, offering different reactivity and applications.
Uniqueness
3,5-Dichloro-4-(morpholine-4-carbonyl)benzoic acid is unique due to the presence of both chlorine atoms and the morpholine-4-carbonyl group. This combination provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
651059-01-7 |
|---|---|
分子式 |
C12H11Cl2NO4 |
分子量 |
304.12 g/mol |
IUPAC名 |
3,5-dichloro-4-(morpholine-4-carbonyl)benzoic acid |
InChI |
InChI=1S/C12H11Cl2NO4/c13-8-5-7(12(17)18)6-9(14)10(8)11(16)15-1-3-19-4-2-15/h5-6H,1-4H2,(H,17,18) |
InChIキー |
HZVFYBSPHQTVRM-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2Cl)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-N-[5-chloro-2-(2-phenylbutoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12587313.png)
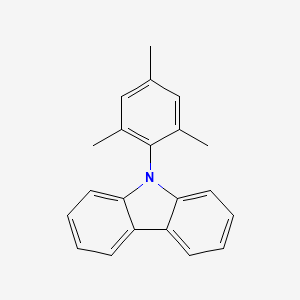
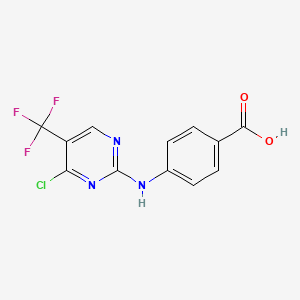
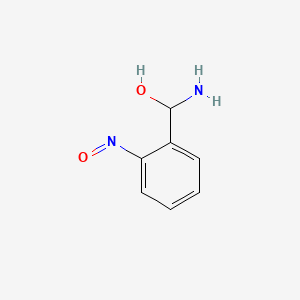
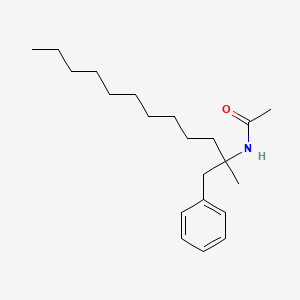
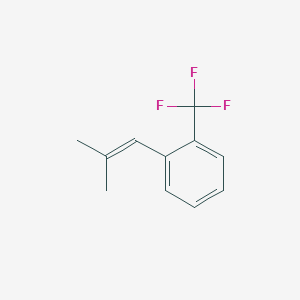
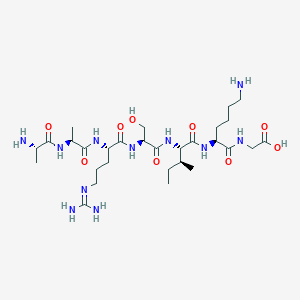
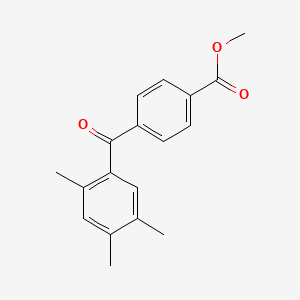
![Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]-](/img/structure/B12587350.png)
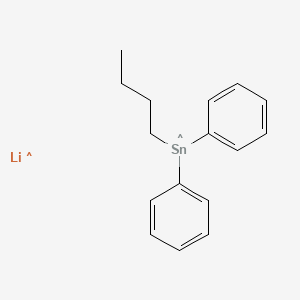
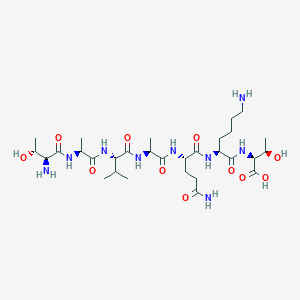
![6-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12587368.png)
![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B12587371.png)
